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  • Product: 3-Fluoro-2-formylbenzoic acid
  • CAS: 1269496-37-8

Core Science & Biosynthesis

Foundational

Technical Guide: 3-Hydroxy-4-Fluorophthalide & 3-Fluoro-2-Formylbenzoic Acid Tautomerism

Executive Summary This guide addresses the physicochemical behavior of 3-hydroxy-4-fluorophthalide (the cyclic lactol) and its equilibrium with 3-fluoro-2-formylbenzoic acid (the open-chain acyclic tautomer). This specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the physicochemical behavior of 3-hydroxy-4-fluorophthalide (the cyclic lactol) and its equilibrium with 3-fluoro-2-formylbenzoic acid (the open-chain acyclic tautomer). This specific scaffold is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and benzoxaborole therapeutics.

Understanding this tautomerism is not merely academic; it dictates synthetic success. The equilibrium position shifts dramatically based on solvent polarity, pH, and temperature, leading to "disappearing" NMR signals or unexpected reactivity profiles (e.g., failure of reductive amination due to lactol stability). This document provides the mechanistic grounding and protocols required to control and characterize this system.

Mechanistic Underpinnings: The Ring-Chain Equilibrium[1][2]

The core phenomenon is a reversible ring-chain tautomerism between the


-hydroxy-lactone (phthalide) and the 

-aldo-acid. Unlike simple keto-enol tautomerism, this involves the formation and cleavage of a C-O bond.
The Equilibrium Pathway

In the solid state, 3-hydroxy-4-fluorophthalide exists almost exclusively as the cyclic lactol due to the entropic favorability of the 5-membered ring and intermolecular hydrogen bonding. In solution, the equilibrium opens.

Tautomerism Cyclic 3-Hydroxy-4-fluorophthalide (Cyclic Lactol) Dominant in Solid/CDCl3 Transition Transition State (O-Proton Transfer) Cyclic->Transition Ring Opening (+Base/Polarity) Transition->Cyclic Open 3-Fluoro-2-formylbenzoic acid (Acyclic Aldo-Acid) Favored in Basic/Polar Media Transition->Open Open->Transition Ring Closing (+Acid)

Figure 1: Reversible ring-chain tautomerism. The fluorine at the 4-position (phthalide numbering) corresponds to the 3-position (benzoic acid numbering), exerting an ortho-effect on the aldehyde.

The Fluorine Effect (Electronic Perturbation)

The presence of fluorine at the 4-position (phthalide) / 3-position (open chain) significantly alters the thermodynamics compared to the non-fluorinated parent:

  • Inductive Withdrawal (-I Effect): The fluorine atom is

    
    -electron withdrawing. In the open form, it pulls electron density from the benzene ring, making the aldehyde carbon (at position 2) more electrophilic.
    
  • Equilibrium Shift: Increased electrophilicity of the aldehyde favors the nucleophilic attack of the carboxylate oxygen. Therefore, the fluorinated derivative has a higher tendency to exist in the cyclic (lactol) form compared to unsubstituted 2-formylbenzoic acid.

  • Acidity: The open-chain carboxylic acid is more acidic (lower pKa) due to the inductive stabilization of the conjugate base by the ortho-fluorine.

Analytical Characterization

Distinguishing the tautomers requires careful selection of NMR solvents. Using protic or basic solvents can shift the equilibrium during acquisition, leading to confusing data.

NMR Spectroscopy Guidelines

Critical Observation: In


, you will likely observe >95% cyclic form. In 

, you may observe a mixture (~80:20 cyclic:open) or line broadening due to rapid exchange.
FeatureCyclic Form (Lactol)Open Form (Aldo-Acid)Notes

H NMR (Key Signal)

6.6 - 7.0 ppm
(s or d)

10.0 - 10.5 ppm
(s)
The lactol methine proton is distinct from the aldehyde CHO.
Coupling (

)

Hz (in DMSO)
N/ALactol OH often couples to the CH, appearing as a doublet.

C NMR (Carbonyl)

~168 ppm
(Lactone C=O)

~190 ppm
(Aldehyde C=O)
Aldehyde carbonyl is significantly downfield.

F NMR

-115 to -120 ppm
Shift varies by ~2-5 ppmF-NMR is sensitive to the hybridization change of the nearby carbon.
IR Spectroscopy
  • Cyclic: Shows a characteristic

    
    -lactone carbonyl stretch around 1760-1780 cm
    
    
    
    .
  • Open: Shows a carboxylic acid C=O (~1700 cm

    
    ) and an aldehyde C=O (~1690 cm
    
    
    
    ), often overlapping but broader.

Synthetic Implications & Protocols

The tautomer you "see" in analysis is not necessarily the one that reacts. Under reaction conditions, the equilibrium replenishes the consumed tautomer (Le Chatelier's principle).

Synthesis of 3-Hydroxy-4-fluorophthalide

The most robust route ensures regiocontrol, avoiding the mixture of isomers common in anhydride reductions.

Protocol: Ortho-Lithiation Strategy

  • Starting Material: 3-Fluorobenzoic acid (protected as an amide or oxazoline) or 2-bromo-3-fluorobenzoic acid.

  • Reagents:

    
    -BuLi (2.2 equiv) or LDA, followed by DMF.
    
  • Mechanism: Lithium-Halogen exchange (if bromo) or Directed Ortho Metalation (DOM) at the position between F and the directing group is difficult. Correction: Directing group at C1. F at C3.[1][2] Lithiation at C2 (between them) is "The Combined Directing Effect".

  • Quench: DMF (Dimethylformamide) introduces the formyl group.

  • Cyclization: Acidic workup (HCl) spontaneously closes the ring to the lactol.

Synthesis Start 3-Fluorobenzoic Acid Deriv. (e.g., 3-Fluoro-N,N-diethylbenzamide) Step1 1. s-BuLi / TMEDA, -78°C (Ortho-lithiation at C2) Start->Step1 Step2 2. DMF (Electrophile Quench) 3. Acidic Hydrolysis (H3O+) Step1->Step2 Product 3-Hydroxy-4-fluorophthalide (Precipitates as solid) Step2->Product

Figure 2: Regioselective synthesis via Directed Ortho Metalation (DOM).

Reactivity Decision Matrix

Choose conditions to force the equilibrium to the desired reactive species.

  • To React as Aldehyde (Reductive Amination / Wittig):

    • Condition: Use a base (Et

      
      N) to deprotonate the carboxylic acid. The carboxylate anion cannot close the ring effectively (O
      
      
      
      is a poor leaving group for re-closing, and the carboxylate resonance reduces nucleophilicity).
    • Result: The equilibrium shifts entirely to the open 3-fluoro-2-formylbenzoate form.

  • To React as Lactol (Substitution at C3):

    • Condition: Acidic catalysis (pTSA) or activation with SOCl

      
       to form 3-chloro-4-fluorophthalide.
      
    • Result: Substitution of the OH group with other nucleophiles (e.g., hydrazine for phthalazinones).

Experimental Protocol: Equilibrium Validation

Objective: Verify the tautomeric ratio and stability for a GLP synthesis campaign.

Materials:

  • 3-Hydroxy-4-fluorophthalide (synthesized or commercial).

  • Solvents:

    
     (anhydrous), 
    
    
    
    ,
    
    
    (+ NaOD).

Procedure:

  • Baseline (

    
    ):  Dissolve 10 mg of compound in 0.6 mL 
    
    
    
    . Acquire
    
    
    H NMR.
    • Expectation: Sharp singlet/doublet at ~6.8 ppm. No aldehyde peak.

  • Polar Shift (

    
    ):  Dissolve 10 mg in 
    
    
    
    . Acquire immediately.
    • Expectation: Primary peak at ~6.8 ppm. Look for minor peak at ~10.2 ppm.

  • Base Force (

    
     + NaOD):  Dissolve 10 mg in 
    
    
    
    . Add 2 drops of 1M NaOD.
    • Expectation: Complete disappearance of lactol peak. Appearance of aldehyde peak at >10.0 ppm (as the carboxylate salt).

    • Note: The solution may turn yellow (common for benzaldehyde anions).

Safety Note: Fluorinated aromatics can be skin irritants. The acid chloride form (if generated) is corrosive. Handle in a fume hood.

References

  • Ring-Chain Tautomerism in 2-Formylbenzoic Acids

    • Bowden, K., & Taylor, G. R. (1971). Ring–chain tautomerism. Part I. 2-Acyl- and 2-aroyl-benzoic acids. Journal of the Chemical Society B: Physical Organic.

  • Synthesis via Ortho-Lithiation (General Methodology)

    • Gschwend, H. W., & Rodriguez, H. R. (1979).
  • Fluorine Substituent Effects on Phthalide Equilibrium

    • Lombardo, F., et al. (2004). The effect of fluorine substitution on the equilibrium of phthalaldehydic acid. Journal of Organic Chemistry.
  • Crystal Structure Data (Analogous 3-Fluoro-2-methylbenzoic acid)

    • Provides geometric evidence of ortho-fluorine steric/electronic influence.
    • (Search Ref: 3-fluoro-2-formylbenzoic acid)

Sources

Exploratory

Technical Guide: Applications of 3-Fluoro-2-formylbenzoic Acid in Medicinal Chemistry

Executive Summary 3-Fluoro-2-formylbenzoic acid (CAS: 1269496-37-8) is a high-value pharmacophore scaffold, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. Its structural uniqueness...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-2-formylbenzoic acid (CAS: 1269496-37-8) is a high-value pharmacophore scaffold, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. Its structural uniqueness lies in the ortho-positioning of a formyl group relative to a carboxylic acid, facilitating rapid heterocyclization, while the meta-fluorine substituent (relative to the acid) imparts critical metabolic stability and binding affinity to the final drug candidate.

This guide details the technical utility of this intermediate, focusing on its conversion to 5-fluorophthalazin-1(2H)-one —the core structural motif of the FDA-approved drug Talazoparib (BMN 673) .

Chemical Profile & Reactivity[1][2][3][4][5]

The compound exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic lactol form (pseudo-acid structure). This duality is central to its reactivity profile.

PropertySpecification
IUPAC Name 3-Fluoro-2-formylbenzoic acid
CAS Number 1269496-37-8
Molecular Formula C₈H₅FO₃
Molecular Weight 168.12 g/mol
Key Functional Groups Carboxylic Acid (C1), Formyl (C2), Fluorine (C3)
Dominant Reactivity Condensation-Cyclization (with hydrazines/amines)
Structural Equilibrium

In solution, the aldehyde carbonyl is highly electrophilic, often cyclizing with the adjacent carboxylic acid to form 4-fluoro-3-hydroxyisobenzofuran-1(3H)-one (lactol). Synthetic protocols must account for this, often requiring conditions that drive the equilibrium toward the open form to facilitate nucleophilic attack at the aldehyde.

Core Application: Synthesis of 5-Fluorophthalazin-1(2H)-one

The primary application of 3-fluoro-2-formylbenzoic acid is the synthesis of the 5-fluorophthalazin-1(2H)-one scaffold. This bicyclic heterocycle is the "warhead" that binds into the nicotinamide pocket of the PARP enzyme.

Mechanism of Action

The reaction proceeds via a cascade sequence:

  • Nucleophilic Attack: Hydrazine attacks the formyl group (more electrophilic than the carboxylate).

  • Hydrazone Formation: Elimination of water yields the hydrazone intermediate.

  • Intramolecular Cyclization: The distal nitrogen of the hydrazone attacks the carboxylic acid (or ester).

  • Aromatization: Tautomerization yields the stable phthalazinone core.

Visualization: Cyclization Pathway

PhthalazinoneSynthesis Fig 1. Mechanistic pathway for the conversion of 3-Fluoro-2-formylbenzoic acid to the phthalazinone core. Start 3-Fluoro-2-formylbenzoic acid (Open/Lactol Equilibrium) Inter Hydrazone Intermediate Start->Inter Condensation (-H2O) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Inter Product 5-Fluorophthalazin-1(2H)-one (PARP Inhibitor Core) Inter->Product Intramolecular Cyclization

Experimental Protocol: Preparation of 5-Fluorophthalazin-1(2H)-one

Objective: Synthesis of the core scaffold with >95% purity.

Reagents:

  • 3-Fluoro-2-formylbenzoic acid (1.0 eq)

  • Hydrazine hydrate (64% or 80% solution, 1.5 eq)

  • Ethanol (10 volumes) or Water (for green chemistry approaches)

  • Acetic acid (catalytic, optional)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 3-Fluoro-2-formylbenzoic acid (10 g, 59.5 mmol) and Ethanol (100 mL). Stir at room temperature until a suspension or partial solution is obtained.

  • Addition: Add Hydrazine hydrate (4.4 mL, ~89 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; maintain temperature < 40°C.

  • Reflux: Heat the mixture to reflux (78°C) and stir for 2–4 hours. Monitor by HPLC or TLC (Ethyl acetate/Hexane 1:1) for the disappearance of the starting material.

  • Cooling & Precipitation: Cool the reaction mixture to 0–5°C. The product, 5-fluorophthalazin-1(2H)-one, typically precipitates as a white to off-white solid.

  • Isolation: Filter the solid. Wash the cake with cold Ethanol (2 x 10 mL) followed by Water (2 x 10 mL) to remove excess hydrazine.

  • Drying: Dry under vacuum at 45°C for 12 hours.

  • Validation:

    • Yield: Expected 85–92%.

    • 1H NMR (DMSO-d6): Look for the singlet proton at C4 (approx. 8.5 ppm) and the disappearance of the aldehyde peak.

Advanced Application: Synthesis of Talazoparib (BMN 673)

Talazoparib is a potent PARP1/2 inhibitor used in treating BRCA-mutated breast cancer. 3-Fluoro-2-formylbenzoic acid is the strategic starting material that establishes the "A-ring" of the drug.

Retrosynthetic Analysis

The synthesis of Talazoparib involves coupling the phthalazinone core with a triazole-pyridine moiety. The fluorine atom at position 5 of the phthalazinone (derived from position 3 of the benzoic acid) is crucial for metabolic stability and preventing oxidative metabolism at this position.

TalazoparibRetro Fig 2. Retrosynthetic logic connecting 3-Fluoro-2-formylbenzoic acid to Talazoparib. Talazoparib Talazoparib (BMN 673) Core 5-Fluorophthalazin-1(2H)-one Talazoparib->Core Retrosynthetic Disconnection Triazole Triazole-Pyridine Fragment Talazoparib->Triazole StartMat 3-Fluoro-2-formylbenzoic acid Core->StartMat Hydrazine Cyclization

Critical Role of Fluorine Substitution

The specific placement of fluorine (from the 3-position of the starting acid) serves three medicinal chemistry functions:

  • Metabolic Blocking: It blocks the C5 position of the phthalazinone from CYP450-mediated hydroxylation.

  • Electronic Modulation: It lowers the pKa of the lactam NH, potentially influencing the hydrogen bonding network within the PARP active site.

  • Conformational Bias: The fluorine atom can induce a preferred conformation via dipole interactions, enhancing binding entropy.

Synthetic Routes to the Intermediate

For researchers needing to synthesize 3-Fluoro-2-formylbenzoic acid in-house, two primary routes are established.

Route A: Lithiation (High Precision)

This route is preferred for small-scale, high-purity synthesis.

  • Substrate: 2-Bromo-3-fluorobenzoic acid (or protected derivative).

  • Reagent: n-Butyllithium (n-BuLi) at -78°C.

  • Mechanism: Lithium-Halogen exchange generates the aryl lithium species.

  • Quench: DMF (Dimethylformamide) is added as the formyl source.

  • Workup: Acidic hydrolysis releases the aldehyde.

Route B: Radical Oxidation (Industrial Scale)
  • Substrate: 3-Fluoro-2-methylbenzoic acid.

  • Reagent: Radical bromination (NBS/AIBN) followed by hydrolysis.

  • Challenge: Controlling oxidation state (preventing over-oxidation to the di-acid) requires careful monitoring.

References

  • Wang, B., et al. (2016). "Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)." Journal of Medicinal Chemistry, 59(1), 335–357. Link

  • BioMarin Pharmaceutical Inc. (2011). "Dihydropyridophthalazinone inhibitors of poly(ADP-ribose) polymerase (PARP)." WO Patent 2011130661. Link

  • Mennen, S. M., et al. (2015). "Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate." Organic Process Research & Development, 19(7), 884–891. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Chu, D., et al. (2015). "Process for the preparation of triazole intermediates useful in the synthesis of protected N-alkyltriazolecarbaldehydes." US Patent 9708319. Link

Foundational

Fluorinated o-Formylbenzoic Acid Scaffolds: Synthetic Architectures &amp; Drug Discovery Applications

[1] Executive Summary In the landscape of modern medicinal chemistry, fluorinated o-formylbenzoic acid derivatives represent a privileged scaffold. Their utility stems from a unique convergence of chemical reactivity and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated o-formylbenzoic acid derivatives represent a privileged scaffold. Their utility stems from a unique convergence of chemical reactivity and pharmacological optimization.[1] Structurally, the ortho disposition of the aldehyde (formyl) and carboxylic acid groups enables rapid access to fused heterocycles—most notably phthalazinones and isoindolinones —which are core pharmacophores in FDA-approved PARP inhibitors (e.g., Olaparib, Talazoparib).

This guide provides a technical deep-dive into the synthesis, handling, and application of these derivatives. It addresses the critical challenge of ring-chain tautomerism (pseudo-acid chloride behavior) and provides validated protocols for their integration into drug discovery pipelines.

The Fluorine Advantage: Bioisosteric Engineering

The strategic incorporation of fluorine into the o-formylbenzoic acid scaffold is not merely for patent novelty; it serves specific bioisosteric functions that enhance drug-likeness.

Table 1: Physicochemical Impact of Fluorination on the Benzoic Scaffold
PropertyEffect of Fluorine Substitution (vs. Hydrogen)Drug Discovery Implication
Metabolic Stability Blocks CYP450 oxidation sites (esp.[1] para to acid).Extends half-life (

) and reduces clearance.[1]
Lipophilicity Increases LogP/LogD (moderate).[1]Improves membrane permeability and CNS penetration.[1]
pKa Modulation Lowers pKa of benzoic acid (Inductive effect).[1]Alters ionization state at physiological pH (7.4), affecting solubility.
Conformation "Orthogonal Fluorine" effect.[1][2]Can lock specific conformations via dipole-dipole interactions.[1]

Expert Insight: When designing PARP inhibitors, placing a fluorine atom at the C-2 or C-4 position of the phthalazinone core (derived from the o-formylbenzoic acid precursor) often improves potency by filling small hydrophobic pockets in the enzyme's NAD+ binding site.

Structural Dynamics: The Tautomerism Challenge

A critical, often overlooked aspect of o-formylbenzoic acids is their ring-chain tautomerism .[1] They exist in equilibrium between the acyclic 2-formylbenzoic acid and the cyclic 3-hydroxyphthalide (lactol).[3]

  • Solid State: Predominantly the cyclic 3-hydroxyphthalide form.[1]

  • Solution: Equilibrium depends on solvent polarity and pH.[1]

  • Reactivity: Reactions requiring the aldehyde (e.g., reductive amination) must drive the equilibrium to the open form.

Diagram 1: Tautomeric Equilibrium & Reactivity[1]

Tautomerism OpenForm Open Form (2-Formylbenzoic Acid) Reactive Aldehyde ClosedForm Closed Form (3-Hydroxyphthalide) Stable Lactol OpenForm->ClosedForm  Equilibrium (Solvent Dependent)   Phthalazinone Phthalazinones (Reaction with Hydrazine) OpenForm->Phthalazinone  Condensation   Isoindolinone Isoindolinones (Reaction with Amines) OpenForm->Isoindolinone  Reductive Amination / Cyclization  

Caption: The dynamic equilibrium between the reactive acyclic form and the stable cyclic lactol dictates synthetic strategy.

Synthetic Methodologies

Two primary routes are recommended for synthesizing fluorinated o-formylbenzoic acid derivatives. The choice depends on the availability of starting materials and the specific substitution pattern required.

Route A: Radical Bromination / Hydrolysis (Scalable)

This route is preferred for large-scale preparation starting from commercially available fluorinated o-toluic acids or esters.[1]

Protocol: Synthesis of 2-Fluoro-6-formylbenzoic acid (Methyl Ester)

  • Bromination:

    • Reagents: Methyl 2-fluoro-6-methylbenzoate (1.0 eq), NBS (N-Bromosuccinimide, 1.1 eq), AIBN (cat.), CCl4 or Trifluorotoluene.

    • Conditions: Reflux (80°C) for 4–6 hours under inert atmosphere (

      
      ).
      
    • Mechanism: Radical substitution at the benzylic position to form the benzyl bromide.

  • Hydrolysis (Sommelet-type or Direct):

    • Reagents: CaCO3 (3.0 eq), Dioxane/Water (1:1).

    • Conditions: Reflux for 12 hours.

    • Workup: Acidify with 1M HCl, extract with EtOAc. The product often cyclizes to the methoxy-phthalide or hydroxy-phthalide upon isolation.

Route B: Directed Ortho-Lithiation (High Regioselectivity)

Ideal for introducing the formyl group onto a fluorobenzoic acid scaffold that lacks a methyl group.[1]

Protocol:

  • Protection: Convert fluorobenzoic acid to an oxazoline or amide to direct lithiation.[1]

  • Lithiation:

    • Reagents: s-BuLi or LDA (1.1 eq), THF (anhydrous).

    • Conditions: -78°C for 1 hour.[1] Kinetic control is essential to prevent nucleophilic attack on the fluorine (benzyne formation).

  • Formylation:

    • Quench: Add anhydrous DMF (Dimethylformamide, 1.5 eq) dropwise at -78°C.

    • Warm: Allow to warm to 0°C, then quench with aqueous NH4Cl.

Divergent Synthesis: Heterocycle Construction

The o-formylbenzoic acid scaffold is a "linchpin" intermediate.[1] By altering the nitrogen source, one can selectively access different drug classes.

Diagram 2: Divergent Synthetic Pathways

DivergentSynthesis Scaffold Fluorinated o-Formylbenzoic Acid Phthalazinone Phthalazinone (PARP Inhibitor Core) Scaffold->Phthalazinone Cyclocondensation (Reflux/EtOH) Isoindolinone Isoindolinone (Anti-inflammatory Core) Scaffold->Isoindolinone Reductive Amination & Cyclization Hydrazine + Hydrazine (N2H4) Hydrazine->Phthalazinone PrimAmine + Primary Amine (R-NH2) + Reducing Agent PrimAmine->Isoindolinone

Caption: Divergent pathways to distinct pharmacophores from a single fluorinated precursor.

Case Study: Synthesis of PARP Inhibitor Precursors

The most commercially significant application of this chemistry is the synthesis of the phthalazin-1(2H)-one core found in Olaparib.

Experimental Protocol: Cyclization to 5-Fluoro-phthalazin-1(2H)-one

  • Context: This reaction utilizes the "Open Form" reactivity. Even if the starting material is the cyclic lactol (3-hydroxy-4-fluorophthalide), hydrazine will drive the equilibrium to the thermodynamic product (phthalazinone).

Step-by-Step Methodology:

  • Setup: Charge a 100 mL round-bottom flask with 2-fluoro-6-formylbenzoic acid (1.0 g, 5.95 mmol) and Ethanol (15 mL).

  • Addition: Add Hydrazine hydrate (80% aqueous solution, 1.5 eq, 0.45 mL) dropwise at room temperature.

    • Observation: A transient precipitate may form (hydrazone intermediate).[1]

  • Reaction: Heat the mixture to reflux (80°C) for 2 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) should show disappearance of the acid/lactol spot.

  • Workup:

    • Cool the reaction to 0°C (ice bath).

    • The product, 5-fluoro-phthalazin-1(2H)-one, typically precipitates as a white crystalline solid.

    • Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the phthalazinone H-4 proton at

      
       ~8.5 ppm and the amide NH at 
      
      
      
      ~12.5 ppm.

Why this works: The hydrazine acts as a dinucleophile.[1] The first amine attacks the aldehyde (forming a hydrazone), and the second amine attacks the carboxylic acid (forming the amide bond), creating the stable 6-membered ring.

References

  • Wikipedia. (n.d.).[1] 2-Carboxybenzaldehyde.[1][3] Retrieved from [Link]

  • Bentham Science. (2023).[1] Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Retrieved from [Link]

  • Ozerskaya, A. V., et al. (2022).[1][4] Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ResearchGate. Retrieved from [Link][5]

Sources

Exploratory

Stability of 3-Fluoro-2-formylbenzoic Acid Under Basic Conditions: A Technical Guide

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists Subject: CAS 1289043-16-8 (and related isomers), Intermediate in PARP Inhibitor Synthesis Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists Subject: CAS 1289043-16-8 (and related isomers), Intermediate in PARP Inhibitor Synthesis

Executive Summary: The Stability Paradox

3-Fluoro-2-formylbenzoic acid is a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs). Its handling presents a specific paradox: it is synthesized via basic hydrolysis (saponification) yet is inherently unstable in basic media over time.

While the molecule survives transient exposure to mild bases (e.g., LiOH, NaOH at room temperature) during ester hydrolysis, prolonged exposure or elevated temperatures triggers irreversible degradation. The electron-withdrawing fluorine atom at the C3 position, adjacent to the formyl group (C2), significantly alters the electrophilicity of the aldehyde, accelerating degradation pathways compared to the non-fluorinated parent compound.

Core Stability Verdict:

  • Transient Stability: High (Supports <4h exposure to 1N LiOH/NaOH at 20°C).

  • Long-term Stability: Low (Prone to Cannizzaro disproportionation).

  • Storage Form: Must be stored as the solid acid (cyclic lactol form) or protected ester; never store as a basic aqueous solution.

Mechanistic Analysis of Instability

To control the stability of 3-Fluoro-2-formylbenzoic acid, one must understand the three competing mechanisms active under basic conditions.

Ring-Chain Tautomerism (The "Chameleon" Effect)

In the solid state and acidic solution, 2-formylbenzoic acids exist predominantly as cyclic lactols (pseudo-acids), specifically 4-fluoro-3-hydroxyphthalide in this case.

  • Acidic/Neutral pH: The cyclic form is stable and resists oxidation.

  • Basic pH (pH > 8): Base deprotonates the lactol hydroxyl (or the carboxylic acid), driving the equilibrium toward the open-chain carboxylate-aldehyde form.

  • Risk: The open aldehyde is the reactive species. By shifting the equilibrium to the open form, basic conditions "unlock" the molecule for degradation.

The Cannizzaro Disproportionation (Primary Degradation Pathway)

The most significant risk in basic media is the intermolecular Cannizzaro reaction. The 3-fluoro substituent exerts a strong inductive effect (-I), increasing the electrophilicity of the aldehyde carbonyl.

  • Mechanism: Hydroxide attacks the aldehyde hydrate dianion. Hydride transfer occurs between two molecules.[1]

  • Products: One molecule is oxidized to 3-fluorophthalic acid (dicarboxylate), and one is reduced to 3-fluoro-2-(hydroxymethyl)benzoic acid (which rapidly cyclizes to 4-fluorophthalide).

  • Kinetic Driver: High concentration and high pH (>12) favor this bimolecular pathway.

Nucleophilic Aromatic Substitution ( )

While less dominant than Cannizzaro, the


 pathway is a specific risk due to the fluorine atom.[2]
  • Activation: The formyl group (ortho to fluorine) is a strong electron-withdrawing group (EWG), activating the ring.

  • Deactivation: The carboxylate anion (ortho to formyl) is electron-rich, repelling the incoming hydroxide nucleophile.

  • Outcome: Under forcing conditions (heat + strong base), hydroxide can displace fluorine, yielding 3-hydroxy-2-formylbenzoic acid .

Visualization of Reaction Pathways[3]

The following diagram maps the equilibrium and degradation logic.

StabilityPathways cluster_0 Critical Control Point Solid Solid State (Cyclic Lactol) 4-Fluoro-3-hydroxyphthalide OpenSalt Basic Solution (pH > 9) (Open Form) 3-Fluoro-2-formylbenzoate anion Solid->OpenSalt OH- (Deprotonation/Ring Opening) OpenSalt->Solid H+ (Acidification) Cannizzaro Cannizzaro Products (Irreversible) 3-Fluorophthalic acid + 4-Fluorophthalide OpenSalt->Cannizzaro Prolonged Storage or Conc. Base SNAr SNAr Product (High Temp/Strong Base) 3-Hydroxy-2-formylbenzoic acid OpenSalt->SNAr Heat (>50°C) Phthalazinone Target Product (PARP Inhibitor Scaffold) 5-Fluoro-1,2-dihydrophthalazin-1-one OpenSalt->Phthalazinone + Hydrazine (Immediate Use)

Caption: Figure 1. Dynamic equilibrium and competing degradation pathways of 3-Fluoro-2-formylbenzoic acid in basic media.

Experimental Protocols & Handling

Validated Synthesis & Workup (Stability-Optimized)

Source: Adapted from Patent EP4116298A1 [1]

This protocol demonstrates the "safe window" for basic handling.

StepParameterSpecificationRationale
Precursor Methyl esterMethyl 3-fluoro-2-formylbenzoateEster is stable; hydrolyze only when needed.
Reagent BaseLiOH·H₂O (5 equiv) in THF/H₂O (1:1)LiOH is milder than NaOH; THF solubilizes the organic ester.
Condition Temp/Time20–25°C for < 4 hours Minimizes Cannizzaro/SNAr kinetics.
Quench Acidification1N HCl to pH 4.0 Forces cyclization to the stable lactol form; prevents salt degradation.
Isolation ExtractionEthyl AcetateExtracts the protonated/cyclic form efficiently.
Quality Control: Detecting Degradation

If you suspect your batch has degraded due to improper base exposure, use these markers:

  • HPLC/UPLC:

    • Parent Peak: 3-Fluoro-2-formylbenzoic acid.

    • Impurity A (Oxidation): 3-Fluorophthalic acid (Earlier retention time, very polar).

    • Impurity B (Reduction): 4-Fluorophthalide (Later retention time, non-polar lactone).

    • Note: If you see a 1:1 molar growth of A and B, Cannizzaro has occurred.

  • 1H NMR (DMSO-d6):

    • Look for the Lactol Proton : A doublet/multiplet around

      
       6.5–7.0 ppm (cyclic form).
      
    • Look for the Aldehyde Proton : A singlet around

      
       10.0–10.5 ppm (minor open form).
      
    • Degradation:[3] Disappearance of aldehyde/lactol signals and appearance of methylene protons (

      
       5.0–5.5 ppm) indicates reduction to the phthalide.
      

Practical Mitigation Strategies

For drug development workflows involving this intermediate:

  • "Make-and-Use" Policy: Do not store the hydrolyzed acid in basic solution. If you perform the saponification, proceed immediately to the next step (e.g., condensation with hydrazine or amines).

  • Temperature Control: Never heat the basic solution above 40°C. If heat is required for a subsequent step, acidify or buffer the solution first.

  • Solvent Selection: Use THF/Water or Dioxane/Water mixtures. Avoid alcohols (MeOH/EtOH) in strong base if transesterification or acetal formation is a concern (though less likely with the carboxylate present).

  • Storage: Isolate the solid. Store at 4°C under nitrogen. The solid exists as the stable cyclic lactol.

References

  • European Patent Office. (2023). Piperidinedione Derivative (EP 4116298 A1). Retrieved from

  • Korean Intellectual Property Office. (2023). Derivatives of Piperidinedione (KR20230011467A).[3] Retrieved from

  • Wikipedia. (n.d.). Cannizzaro reaction.[1][4][5][6] Retrieved from

  • National Institutes of Health (PMC). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing the Synthesis of the 5-Fluoro-phthalazinone Pharmacophore using 3-Fluoro-2-formylbenzoic Acid

Executive Summary Poly (ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of targeted cancer therapy, particularly for tumors harboring BRCA1/2 mutations (synthetic lethality). The efficacy of these drugs—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly (ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of targeted cancer therapy, particularly for tumors harboring BRCA1/2 mutations (synthetic lethality). The efficacy of these drugs—such as Olaparib, Talazoparib, and Niraparib—relies heavily on the phthalazinone (or isoquinolinone) core, which mimics the nicotinamide moiety of NAD+, allowing the drug to bind competitively to the PARP catalytic domain.

This application note details the utilization of 3-Fluoro-2-formylbenzoic acid as a critical starting material for synthesizing 5-fluoro-1(2H)-phthalazinone . This fluorinated scaffold is essential for enhancing metabolic stability and optimizing the hydrogen-bonding network within the PARP active site. We present a robust, scalable protocol for the cyclization of this acid with hydrazine, including critical process parameters (CPPs) and quality control measures.

Mechanistic Insight & Structural Rationale

The Role of the Fluorine Substitution

In medicinal chemistry, the introduction of a fluorine atom at the C-5 position of the phthalazinone core (derived from the C-3 position of the starting benzoic acid) serves two primary functions:

  • Metabolic Blocking: It obstructs the P450-mediated oxidation of the aromatic ring, significantly increasing the drug's half-life (

    
    ).
    
  • Electronic Modulation: The electronegativity of fluorine alters the pKa of the adjacent lactam nitrogen, fine-tuning the hydrogen bond donor capability required for interaction with the Gly863 and Ser904 residues in the PARP1 active site.

Reaction Pathway

The conversion of 3-Fluoro-2-formylbenzoic acid to the phthalazinone core is a condensation-cyclization reaction. It proceeds through a hydrazone intermediate, which rapidly undergoes intramolecular nucleophilic acyl substitution to close the ring.

ReactionPathway SM 3-Fluoro-2- formylbenzoic acid Inter Hydrazone Intermediate (Transient) SM->Inter Condensation (-H2O) Reagent Hydrazine Hydrate Reagent->Inter Product 5-Fluoro-1(2H)- phthalazinone (PARP Pharmacophore) Inter->Product Cyclization (-H2O)

Figure 1: Reaction pathway for the synthesis of the PARP inhibitor core. The aldehyde and carboxylic acid moieties of the starting material react with hydrazine to form the bicyclic heterocycle.

Experimental Protocol: Cyclization Synthesis

Materials & Reagents
ComponentGradeRole
3-Fluoro-2-formylbenzoic acid >97% HPLCLimiting Reagent
Hydrazine Monohydrate (64-65%) Reagent GradeCyclizing Agent
Ethanol (Absolute) ACS GradeSolvent
Acetic Acid (Glacial) ACS GradeCatalyst (Optional)
Step-by-Step Methodology

Safety Warning: Hydrazine is a potent carcinogen and highly toxic. All operations must be performed in a fume hood. Double-gloving (Nitrile/Laminate) is required.

Phase A: Reaction Setup
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-Fluoro-2-formylbenzoic acid (5.0 g, 29.7 mmol) in Ethanol (50 mL) .

    • Note: The starting material may not fully dissolve at room temperature (RT).

  • Reagent Addition: Dropwise, add Hydrazine Monohydrate (2.2 mL, 44.6 mmol, 1.5 eq) to the suspension over 5 minutes.

    • Observation: A mild exotherm is expected. The suspension typically clears as the hydrazone forms, followed by precipitation of the product.

  • Catalysis (Optional): If reaction kinetics are slow (monitored by TLC), add 0.5 mL Glacial Acetic Acid .

Phase B: Thermal Cyclization
  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (Reflux) .

  • Duration: Maintain reflux for 3 to 5 hours .

    • Monitoring: Check reaction progress via TLC (Mobile Phase: 5% Methanol in DCM). The aldehyde spot (

      
      ) should disappear; the phthalazinone product (
      
      
      
      ) will appear as a UV-active spot.
Phase C: Work-up and Isolation
  • Cooling: Allow the reaction mixture to cool slowly to RT, then chill in an ice bath (0-4°C) for 1 hour to maximize precipitation.

  • Filtration: Filter the white crystalline solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with cold Ethanol (2 x 10 mL) followed by Water (2 x 10 mL) to remove excess hydrazine.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Results
  • Yield: 85% - 92%

  • Appearance: White to off-white needles or powder.

  • Melting Point: 210°C - 215°C (varies slightly by polymorph).

Process Workflow Diagram

Workflow Start Start: Suspend Acid in Ethanol Add Add Hydrazine Hydrate (Dropwise, Exothermic) Start->Add Heat Reflux at 80°C (3-5 Hours) Add->Heat Check TLC/HPLC Check (Disappearance of Aldehyde) Heat->Check Check->Heat Incomplete Cool Cool to 4°C (Precipitation) Check->Cool Complete Filter Vacuum Filtration & Ethanol Wash Cool->Filter Dry Vacuum Dry (50°C, 12h) Filter->Dry

Figure 2: Operational workflow for the synthesis of 5-fluoro-1(2H)-phthalazinone.

Quality Control & Analytical Validation

To ensure the intermediate is suitable for downstream drug synthesis (e.g., coupling with piperazine derivatives for PARP inhibitors), strict QC is required.

HPLC Method[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

NMR Characterization (DMSO-d6)
  • Proton (

    
    H) NMR: 
    
    • Look for the disappearance of the aldehyde proton (

      
       ppm).
      
    • Confirm the presence of the lactam NH (

      
       ppm, broad singlet).
      
    • Confirm the singlet for the phthalazinone C-4 proton (

      
       ppm).
      
  • Fluorine (

    
    F) NMR: 
    
    • Single peak expected around

      
       to 
      
      
      
      ppm (depending on referencing).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationIncrease cooling time or concentrate the mother liquor by rotary evaporation.
Yellow Discoloration Oxidation of hydrazine or aldehydeEnsure inert atmosphere (

) during reflux. Use fresh hydrazine.
Impurity at

0.9
Unreacted aldehyde dimerIncrease reflux time; add catalytic acetic acid.
Sticky Solid Trapped solvent/hydrazineTriturate with diethyl ether or extend drying time under high vacuum.

References

  • Wang, B., et al. (2016).[1] "Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent."[1] Journal of Medicinal Chemistry, 59(1), 335–357.[1] Link

  • Xu, Y., et al. (2017).[1] "Preparation of PARP inhibitor talazoparib and intermediates thereof." World Intellectual Property Organization, WO2017215166A1. Link

  • Loh, C., et al. (2010). "Dihydropyridophthalazinone inhibitors of poly(ADP-ribose) polymerase (PARP)." World Intellectual Property Organization, WO2010017055. Link

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

Sources

Application

Strategic Synthesis of 4-Fluoroisoindolinones via Tandem Reductive Amination from 3-Fluoro-2-formylbenzoic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Fluorinated isoindolinones are privileged scaffolds in medicinal chemistry, frequently associated with enhanced metabolic stabi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated isoindolinones are privileged scaffolds in medicinal chemistry, frequently associated with enhanced metabolic stability and improved pharmacological profiles.[1][2] The strategic introduction of fluorine can significantly modulate a molecule's properties, including lipophilicity and binding affinity.[3][4] This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of a diverse range of N-substituted 4-fluoro-isoindolinones. Starting from the readily available precursor, 3-Fluoro-2-formylbenzoic acid, this methodology leverages a tandem reductive amination-lactamization sequence. We will explore the mechanistic underpinnings, provide a step-by-step experimental guide, and discuss the scope of this transformation, offering researchers a robust platform for the rapid generation of novel fluorinated isoindolinone libraries for drug discovery programs.

Introduction: The Significance of Fluorinated Isoindolinones

The isoindolinone core is a key structural motif found in numerous biologically active compounds and natural products.[5][6] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended substituents, making it an ideal scaffold for targeting specific protein-protein interactions or enzyme active sites. The incorporation of fluorine into this framework is a widely adopted strategy in modern drug design.[1] Fluorination can block sites of oxidative metabolism, alter pKa, and enhance binding interactions through the formation of favorable electrostatic or hydrogen-bonding interactions, ultimately leading to compounds with improved potency and pharmacokinetic properties.[1][3]

The synthesis described herein utilizes 3-Fluoro-2-formylbenzoic acid as a versatile starting material. This precursor uniquely combines an aldehyde and a carboxylic acid on a fluorinated benzene ring, perfectly poised for a convergent, one-pot reaction that builds the isoindolinone core in a single, efficient transformation.

The Core Synthetic Strategy: A Mechanistic Overview

The conversion of 3-Fluoro-2-formylbenzoic acid to N-substituted 4-fluoro-isoindolinones is achieved through a tandem reaction sequence that combines reductive amination with an intramolecular cyclization (lactamization). This one-pot approach is highly atom-economical and avoids the isolation of intermediates, streamlining the synthetic process.[7]

The reaction proceeds through three key steps:

  • Imine Formation: The aldehyde group of 3-Fluoro-2-formylbenzoic acid condenses with a primary amine (R-NH₂) to form a transient Schiff base, or iminium ion, under mildly acidic conditions.

  • Reductive Amination: The iminium intermediate is immediately reduced in situ by a hydride reducing agent, such as sodium triacetoxyborohydride (STAB), to yield a secondary amine intermediate. STAB is the preferred reagent for this transformation as it is mild, tolerant of the acidic carboxylic acid group, and does not reduce the aldehyde before imine formation.

  • Intramolecular Lactamization: The nucleophilic secondary amine then attacks the electrophilic carbonyl of the adjacent carboxylic acid, triggering an intramolecular amidation. This cyclization event, often facilitated by gentle heating, expels a molecule of water to form the stable, five-membered lactam ring of the final isoindolinone product.

G start_node 3-Fluoro-2-formylbenzoic Acid + Primary Amine (R-NH₂) step1_node Step 1: Imine Formation (Reversible Condensation) start_node->step1_node intermediate1_node Intermediate: Iminium Ion step1_node->intermediate1_node step2_node Step 2: Reduction (Hydride Addition) intermediate1_node->step2_node [Reducing Agent, e.g., STAB] intermediate2_node Intermediate: 2-(Aminomethyl)-3-fluorobenzoic Acid step2_node->intermediate2_node step3_node Step 3: Lactamization (Intramolecular Cyclization) intermediate2_node->step3_node [Heat, -H₂O] end_node Final Product: N-Substituted 4-Fluoroisoindolinone step3_node->end_node

Figure 1: Mechanistic flow of the tandem reductive amination-lactamization reaction.

Detailed Experimental Protocol

This protocol provides a general method applicable to a wide range of primary amines. Researchers should perform initial small-scale trials to optimize conditions for specific substrates.

3.1. Materials and Equipment

  • Reagents: 3-Fluoro-2-formylbenzoic acid (CAS 1269496-37-8)[8], selected primary amine (e.g., benzylamine, aniline, cyclopropylamine), Sodium triacetoxyborohydride (STAB), 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN), Acetic Acid (glacial), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate, Hexanes.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, standard glassware for workup, rotary evaporator, flash chromatography system.

3.2. Step-by-Step Synthesis Procedure

Figure 2: General experimental workflow for isoindolinone synthesis.
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Fluoro-2-formylbenzoic acid (1.0 eq). Dissolve it in an anhydrous solvent like 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Amine Addition: Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality Note: The acetic acid protonates the aldehyde's carbonyl oxygen, activating it towards nucleophilic attack by the amine and catalyzing the formation of the iminium ion.

  • Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

    • Causality Note: Portion-wise addition of the hydride source controls the initial rate of reduction and any potential exotherm. STAB is less reactive than other borohydrides, providing high selectivity for the iminium ion over the starting aldehyde.[9]

  • Reaction Progression: Stir the reaction at room temperature overnight or gently heat to 40-50 °C for 2-4 hours to drive the final lactamization step. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1x) and then with brine (1x) to remove inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-substituted 4-fluoro-isoindolinone.

Reaction Scope and Expected Outcomes

This protocol is robust and accommodates a variety of primary amines, including aliphatic, benzylic, and aromatic amines. The electronic nature of substituents on aromatic amines can influence reaction rates and yields, but generally, both electron-donating and electron-withdrawing groups are well-tolerated.

EntryAmine SubstrateProduct Structure (Illustrative)Typical YieldNotes
1Benzylamine2-benzyl-4-fluoro-isoindolin-1-one85-95%Generally high-yielding and clean reaction.
2Aniline4-fluoro-2-phenyl-isoindolin-1-one70-85%Less nucleophilic amines may require gentle heating.
34-Methoxyaniline4-fluoro-2-(4-methoxyphenyl)isoindolin-1-one75-90%Electron-donating groups on the aniline facilitate the reaction.
4Cyclopropylamine2-cyclopropyl-4-fluoro-isoindolin-1-one80-90%Small aliphatic amines react efficiently at room temperature.
5tert-Butylamine2-(tert-butyl)-4-fluoro-isoindolin-1-one40-60%Sterically hindered amines may result in lower yields and require longer reaction times.

Yields are representative and based on literature precedents for similar transformations.[9] Actual yields will vary based on substrate and experimental conditions.

Safety and Handling

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride (STAB) is moisture-sensitive and will release flammable hydrogen gas upon contact with water or acid. Handle with care.

  • 1,2-Dichloroethane (DCE) is a suspected carcinogen; use appropriate engineering controls and handling procedures.

Conclusion

The tandem reductive amination-lactamization of 3-Fluoro-2-formylbenzoic acid represents a highly efficient and versatile strategy for the synthesis of medicinally relevant 4-fluoro-isoindolinones. This one-pot protocol offers operational simplicity, broad substrate scope, and good-to-excellent yields, making it an invaluable tool for researchers in drug discovery and medicinal chemistry. By providing rapid access to diverse libraries of these fluorinated scaffolds, this method can significantly accelerate the identification and optimization of novel therapeutic agents.

References

  • Kumar, V., Sharma, S., Sharma, U., Singh, B., & Kumar, N. (2012). Synthesis of substituted amines and isoindolinones: catalytic reductive amination using abundantly available AlCl3/PMHS. Green Chemistry, 14(11), 3095-3101. [Link]

  • Li, W., et al. (2013). One-Pot Synthesis of N-Substituted Isoindolin-1-ones via Reductive Amination/Lactamization of Methyl 2-Formylbenzoate. Synthetic Communications, 43(18), 2465-2473. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. [Link]

  • Kumar, V., et al. (2012). ChemInform Abstract: Synthesis of Substituted Amines and Isoindolinones: Catalytic Reductive Amination Using Abundantly Available AlCl3/PMHS. ChemInform, 44(6). [Link]

  • Loughran, H. M., et al. (2024). Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections. ACS Medicinal Chemistry Letters, 15(1), 80-87. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]

  • Ganton, M. D., & Kerr, M. A. (2005). Highly Regioselective Synthesis of Substituted Isoindolinones via Ruthenium-Catalyzed Alkyne Cyclotrimerizations. The Journal of Organic Chemistry, 70(22), 8714-8719. [Link]

  • Tajti, A., et al. (2018). Microwave-Assisted Reductive Amination of 2-Carboxybenzaldehydes with Amines for the Synthesis of N-Substituted Isoindolin-1-one. ChemistrySelect, 3(32), 9239-9242. [Link]

  • Madaan, K., & Singh, R. (2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. ChemMedChem. [Link]

  • Li, B., et al. (2013). Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols. Chemical Communications, 49(78), 8839-8841. [Link]

  • Al-dujaili, A. H., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26385-26392. [Link]

  • Smith, K., et al. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein Journal of Organic Chemistry, 7, 1219-1227. [Link]

  • Loughran, H. M., et al. (2023). Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections. ResearchGate. [Link]

  • Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098. [Link]

  • Atabey, H., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed, 39(8), e20240039. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

  • Atabey, H., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • ResearchGate. (2025). Synthesis of Novel Fluorinated 11 H -Azaindolo[3,2- c ]isoquinolines. [Link]

  • Zhao, Z., et al. (2019). Synthesis of a new fluorophore: wavelength-tunable bisbenzo[f]isoindolylidenes. Chemical Science, 10(24), 6145-6151. [Link]

Sources

Method

Application Notes and Protocols for the Multicomponent Ugi Reaction Utilizing 3-Fluoro-2-formylbenzoic Acid

Introduction: The Strategic Advantage of the Ugi Reaction in Medicinal Chemistry The Ugi four-component reaction (U-4CR) stands as a cornerstone of multicomponent reaction (MCR) chemistry, offering an efficient and atom-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Ugi Reaction in Medicinal Chemistry

The Ugi four-component reaction (U-4CR) stands as a cornerstone of multicomponent reaction (MCR) chemistry, offering an efficient and atom-economical pathway to complex molecular scaffolds from simple starting materials.[1] First reported by Ivar Karl Ugi in 1959, this one-pot reaction convenes an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides, which are valuable precursors in drug discovery and development.[1] The inherent convergence and diversity-oriented nature of the Ugi reaction make it an invaluable tool for the rapid generation of compound libraries for high-throughput screening.[2][3]

This application note provides a detailed guide to the application of the Ugi reaction using a particularly valuable bifunctional starting material: 3-fluoro-2-formylbenzoic acid. The strategic placement of the aldehyde and carboxylic acid functionalities on the same aromatic ring allows for a post-Ugi intramolecular cyclization, leading to the formation of fluorinated isoindolinone scaffolds. These structures are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.[4][5] The introduction of a fluorine atom can further modulate the physicochemical and pharmacological properties of the resulting molecules, such as metabolic stability, lipophilicity, and binding affinity.

Mechanistic Insights: The Ugi Reaction and Subsequent Cyclization

The Ugi reaction proceeds through a fascinating and complex, yet elegant, sequence of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[1] The generally accepted mechanism is as follows:

  • Imine Formation: The amine and the aldehyde (in this case, the formyl group of 3-fluoro-2-formylbenzoic acid) condense to form an imine.

  • Protonation and Nitrilium Ion Formation: The carboxylic acid protonates the imine, forming an iminium ion. This electrophilic species is then attacked by the nucleophilic isocyanide, generating a nitrilium ion intermediate.

  • Acyl Transfer and Mumm Rearrangement: The carboxylate anion then adds to the nitrilium ion, forming an intermediate that undergoes an intramolecular acyl transfer, known as the Mumm rearrangement, to yield the stable α-acylamino amide product.[1]

In the specific case of using 3-fluoro-2-formylbenzoic acid, the initial Ugi product possesses both an amide and a carboxylic acid group in close proximity, primed for a subsequent intramolecular reaction. This can be induced, often with mild heating or acid catalysis, to effect a dehydrative cyclization, yielding the desired isoindolinone ring system.

Experimental Workflow and Logical Relationships

Below is a graphical representation of the experimental workflow for the Ugi reaction followed by intramolecular cyclization to form a fluorinated isoindolinone.

Ugi_Reaction_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_process Workup & Purification cluster_product Final Product 3_Fluoro_2_formylbenzoic_acid 3-Fluoro-2-formylbenzoic acid Ugi_Reaction Ugi Four-Component Reaction 3_Fluoro_2_formylbenzoic_acid->Ugi_Reaction Amine Primary Amine (R1-NH2) Amine->Ugi_Reaction Isocyanide Isocyanide (R2-NC) Isocyanide->Ugi_Reaction Cyclization Intramolecular Cyclization Ugi_Reaction->Cyclization Ugi Adduct Intermediate Workup Aqueous Workup Cyclization->Workup Purification Column Chromatography Workup->Purification Final_Product Fluorinated Isoindolinone Purification->Final_Product

Caption: Workflow for the synthesis of fluorinated isoindolinones.

Detailed Experimental Protocol

This protocol provides a general method for the Ugi reaction of 3-fluoro-2-formylbenzoic acid with a primary amine and an isocyanide, followed by intramolecular cyclization.

Materials and Reagents:

  • 3-Fluoro-2-formylbenzoic acid

  • Primary amine (e.g., benzylamine, aniline)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required for cyclization)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-2-formylbenzoic acid (1.0 eq).

  • Addition of Amine: Dissolve the 3-fluoro-2-formylbenzoic acid in anhydrous methanol (concentration typically 0.5-1.0 M).[5] To this solution, add the primary amine (1.0 eq) and stir the mixture at room temperature for 15-30 minutes. The formation of the imine is often rapid.

  • Addition of Isocyanide: To the stirring mixture, add the isocyanide (1.0 eq) dropwise. The Ugi reaction is often exothermic, and the addition should be controlled.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Intramolecular Cyclization: Once the Ugi reaction is complete (as indicated by TLC), the intramolecular cyclization can be promoted. In many cases, stirring at room temperature for an extended period or gentle heating (e.g., refluxing in methanol) may be sufficient. Alternatively, the addition of a catalytic amount of a mild acid can facilitate the cyclization.

  • Workup:

    • Once the cyclization is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Transfer the organic solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted carboxylic acid), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fluorinated isoindolinone.

  • Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Key Reaction Parameters and Expected Outcomes

The success of the Ugi reaction with 3-fluoro-2-formylbenzoic acid is dependent on several factors. The following table summarizes key parameters and their expected impact on the reaction outcome.

ParameterRecommended ConditionRationale & Expected Outcome
Solvent Anhydrous MethanolA polar protic solvent that effectively solvates the ionic intermediates of the Ugi reaction, leading to good yields.[5][6]
Concentration 0.5 - 1.0 MHigher concentrations generally favor the multicomponent reaction kinetics and can lead to improved yields.[5]
Stoichiometry 1:1:1 (acid:amine:isocyanide)Equimolar amounts of the three components are typically used to ensure complete consumption of the limiting reagent.
Temperature Room TemperatureThe Ugi reaction is often exothermic and proceeds efficiently at ambient temperature.[5] Heating may be required for the subsequent cyclization step.
Reaction Time 12 - 24 hoursReaction times can vary depending on the specific substrates used. Monitoring by TLC is crucial for determining the reaction endpoint.
Workup Aqueous basic washA wash with saturated NaHCO₃ is effective in removing any unreacted 3-fluoro-2-formylbenzoic acid.
Purification Silica Gel ChromatographyThis is the most common and effective method for isolating the pure isoindolinone product from any side products or unreacted starting materials.
Expected Yield Moderate to GoodYields can vary based on the specific amine and isocyanide used, but moderate to good yields are generally expected for this type of transformation.

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction yield is low, ensure that all reagents and the solvent are anhydrous, as water can interfere with the imine formation. Additionally, consider increasing the concentration of the reactants.

  • Incomplete Cyclization: If the Ugi adduct is isolated but the cyclization does not proceed, gentle heating or the addition of a catalytic amount of a mild acid (e.g., acetic acid) can be employed.

  • Side Reactions: The formation of Passerini-type byproducts can sometimes be observed. This can often be minimized by ensuring the amine is added and allowed to react with the aldehyde before the addition of the isocyanide.

  • Purification Challenges: The polarity of the final isoindolinone product can vary significantly depending on the R-groups from the amine and isocyanide. Careful optimization of the TLC and column chromatography solvent system is essential for effective purification.

Conclusion

The Ugi multicomponent reaction of 3-fluoro-2-formylbenzoic acid provides a powerful and convergent route to novel fluorinated isoindolinone scaffolds. This application note offers a comprehensive guide, from mechanistic understanding to a detailed experimental protocol, to enable researchers in drug discovery and organic synthesis to effectively utilize this valuable transformation. The ability to rapidly generate diverse and medicinally relevant heterocyclic compounds underscores the enduring importance of the Ugi reaction in modern chemical science.

References

  • Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. PubMed. Available at: [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. MDPI. Available at: [Link]

  • Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Wiley Online Library. Available at: [Link]

  • Scheme 12: Three-component Ugi reaction of 2-formylbenzoic acid (33),... ResearchGate. Available at: [Link]

  • Metal-mediated post-Ugi transformations for the construction of diverse heterocyclic scaffolds. Royal Society of Chemistry. Available at: [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. Available at: [Link]

  • Into a 500 mL 3-necked, round-bottomed flask, equipped with a 6 cm Teflon blade overhead stirrer. Organic Syntheses Procedure. Available at: [Link]

  • The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Illinois Chemistry. Available at: [Link]

  • 2-Formylbenzoic acid in Ugi 3-component reaction. ResearchGate. Available at: [Link]

  • Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. Semantic Scholar. Available at: [Link]

  • Straightforward access to complex isoindolinones from the Ugi reaction of o-nitrobenzoic acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Fluorous-Enhanced Multicomponent Reactions for Making Drug-Like Library Scaffolds. Semantic Scholar. Available at: [Link]

  • 1.2 Multicomponent reactions. Refubium. Available at: [Link]

  • Chemistry and Biology Of Multicomponent Reactions. Chemical Reviews. Available at: [Link]

  • Multicomponent Reactions (MCRs) Towards Scaffolds with Versatile Applications. Frontiers. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Controlling lactol vs aldehyde equilibrium in 3-Fluoro-2-formylbenzoic acid reactions

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: TECHNICAL GUIDE: Controlling Lactol/Aldehyde Equilibrium in 3-Fluoro-2-formylbenzoic Acid Scaffolds Executive Summary: The "Lac...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: TECHNICAL GUIDE: Controlling Lactol/Aldehyde Equilibrium in 3-Fluoro-2-formylbenzoic Acid Scaffolds

Executive Summary: The "Lactol Trap"

You are likely reading this because your standard aldehyde protocols (Reductive Amination, Wittig, Oxidation) are failing or producing inexplicable regioisomers with 3-fluoro-2-formylbenzoic acid .

The Core Issue: Unlike simple benzaldehydes, 2-formylbenzoic acids exist in a dynamic ring-chain tautomerism. The 3-fluoro substituent acts as a potent electron-withdrawing group (EWG) adjacent to the carbonyl. This significantly increases the electrophilicity of the formyl carbon, driving the intramolecular nucleophilic attack by the carboxylate oxygen.

The Result: The equilibrium is heavily shifted toward the cyclic 3-hydroxyphthalide (lactol) form. In non-polar solvents, the "aldehyde" you think you are reacting is chemically behaving as a cyclic hemiacetal.

This guide provides the diagnostic tools to identify the species and the synthetic protocols to manipulate this equilibrium.

Part 1: Diagnostic Toolkit (Analytical)

Before initiating synthesis, you must determine the dominant tautomer in your reaction solvent. Do not rely on a Certificate of Analysis (CoA) run in a different solvent.

Protocol 1: NMR Solvent Screen

Run 1H-NMR in the following solvents to establish your


.
Solvent SystemExpected SpeciesDiagnostic Signal (1H)Diagnostic Signal (13C)
CDCl₃ (Non-polar)>95% Lactol ~6.6 - 6.9 ppm (d, CH-OH)~98 - 102 ppm (Acetal C)
DMSO-d₆ (Polar Aprotic)Mixture (Lactol favored) Dual signals often visible. Broad OH peak.Dual signals.
D₂O + 1 eq NaOD (Basic)100% Open Aldehyde ~10.0 - 10.3 ppm (s, CH=O)~190 ppm (C=O)
MeOD (Protic)Pseudo-ester (Acetal) Methoxyl peak appears; Lactol OH disappears.~100-105 ppm

Critical Note: If you do not see a signal >9.5 ppm, do not proceed with reactions requiring a free aldehyde (e.g., Wittig) under neutral conditions. You must modify the conditions to force the ring open.

Part 2: Reaction Engineering & Control

Visualizing the Equilibrium

The following diagram illustrates the pathway and the influence of the 3-Fluoro substituent.

Equilibrium cluster_0 3-Fluoro Effect Lactol Closed Lactol Form (3-Hydroxyphthalide) DOMINANT in Organic Media Aldehyde Open Aldehyde Form (2-Formylbenzoic acid) Transient / Basic Media Lactol->Aldehyde Base / H2O Heat Phthalimidine Phthalimidine (Common Byproduct) Lactol->Phthalimidine + Primary Amine (Reductive Amination Fail) Aldehyde->Lactol Acid / Non-polar 3-F Inductive Effect Phthalazinone Phthalazinone (Target Scaffold) Aldehyde->Phthalazinone + Hydrazine (Cyclocondensation)

Caption: The 3-Fluoro substituent stabilizes the Lactol form (Red Arrow), making ring-opening difficult without basic intervention.

Workflow A: Synthesis of Phthalazinones (PARP Inhibitor Scaffolds)

Target: Condensation with Hydrazine derivatives.

This reaction works well because hydrazines are "alpha-effect" nucleophiles—strong enough to attack the lactol directly or trap the trace aldehyde, driving the equilibrium forward.

Optimized Protocol:

  • Solvent: Ethanol or Methanol (Protic solvents assist in proton transfer).

  • Reagent: 1.1 eq Hydrazine monohydrate or substituted hydrazine.

  • Catalyst: 5 mol% Acetic Acid (mild acid catalysis helps water elimination).

  • Temperature: Reflux (80°C).

  • Step-by-Step:

    • Dissolve 3-fluoro-2-formylbenzoic acid in EtOH.

    • Add hydrazine dropwise at RT (Exothermic).

    • Heat to reflux for 2-4 hours.

    • Checkpoint: Product usually precipitates upon cooling.

    • Why it works: The hydrazine forms a hydrazone which rapidly cyclizes with the carboxylic acid (or ester) to form the thermodynamically stable phthalazinone ring, effectively "siphoning" the equilibrium.

Workflow B: Reductive Amination (The Danger Zone)

Target: Benzylamines (Open chain).

The Problem: If you use standard conditions (Amine + NaBH(OAc)₃ in DCE), the amine often attacks the lactol to form a pseudo-aminal, which then dehydrates to a lactam (phthalimidine) rather than the desired benzylamine.

Corrective Protocol (To maintain open chain):

  • Step 1: Esterification (Mandatory).

    • You must block the carboxylic acid to prevent cyclization.

    • React starting material with MeI/K₂CO₃ in DMF or MeOH/H₂SO₄ to form Methyl 3-fluoro-2-formylbenzoate .

    • Note: The ester will also exist in equilibrium, but it is easier to trap as the imine.

  • Step 2: Imine Formation.

    • React Ester + Amine + MgSO₄ (dehydrating agent) in DCM.

  • Step 3: Reduction.

    • Add NaBH₄ or NaBH(OAc)₃ after imine formation is confirmed (1H NMR: Imine CH ~8.5 ppm).

Part 3: Troubleshooting Matrix (FAQ)

Q1: I am trying to do a Wittig reaction, but the starting material won't react. Why? A: In standard Wittig solvents (THF, Toluene), the 3-fluoro compound is >98% lactol. The phosphonium ylide cannot react with the lactol OH.

  • Fix: Use a Wadsworth-Emmons protocol using a base that can open the ring (e.g., NaH in DMSO). The DMSO/Base combination shifts the equilibrium to the open carboxylate-aldehyde, which is the active species.

Q2: My LCMS shows the correct mass for the reductive amination product, but NMR shows a mixture of rotamers. A: You likely formed the phthalimidine (cyclic amide), not the benzylamine. The "rotamers" are likely rigid conformers of the bicyclic system.

  • Test: Check IR. A strong band at ~1680-1700 cm⁻¹ indicates a lactam (phthalimidine). A benzylamine would not have this carbonyl stretch.

Q3: Can I use the lactol form for chiral resolution? A: Yes. The lactol carbon is a chiral center (albeit labile). However, because the ring opens and closes rapidly in solution (mutarotation), you cannot resolve the enantiomers of the lactol itself permanently. You must derivatize it (e.g., with a chiral amine) to form a diastereomeric lactam if you wish to separate isomers.

References

  • Tautomerism in 2-Formylbenzoic Acids

    • Bowden, K., & Taylor, G. R. (1971).[1][2] Ring-chain tautomerism in 2-formylbenzoic acids. Journal of the Chemical Society B: Physical Organic.

  • Fluorine Substituent Effects

    • Dolbier, W. R. (2005). Fluorine chemistry at the millennium. Journal of Fluorine Chemistry. (General principles of EWG effects on carbonyl electrophilicity).
  • Phthalazinone Synthesis (PARP Scaffolds)

    • Patil, A. M., et al. (2023).[3] Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid.[4] Arkivoc.[3]

  • Reductive Amination Mechanisms

    • Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7] Journal of Organic Chemistry.[5]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 3-Fluoro-2-formylbenzoic acid aldehyde proton

The following guide provides a technical analysis of the 1H NMR characteristics of 3-Fluoro-2-formylbenzoic acid, specifically focusing on the aldehyde proton. This analysis addresses the critical challenge of tautomeric...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the 1H NMR characteristics of 3-Fluoro-2-formylbenzoic acid, specifically focusing on the aldehyde proton. This analysis addresses the critical challenge of tautomeric equilibrium , which often leads to misinterpretation of spectral data for this class of compounds.

[1]

Executive Summary: The "Missing" Aldehyde Proton

Researchers characterizing 3-Fluoro-2-formylbenzoic acid often encounter a confusing spectrum where the expected aldehyde signal (~10 ppm) is either absent, broadened, or significantly shifted. This is not an impurity issue but a fundamental property of ortho-formyl benzoic acids.

Unlike standard benzaldehydes, this molecule exists in a dynamic equilibrium between two distinct structural forms:

  • Open Form (Acyclic): Contains the free aldehyde (-CHO) and carboxylic acid (-COOH).

  • Cyclic Form (Lactol): Exists as 4-fluoro-3-hydroxyphthalide, where the aldehyde cyclizes with the acid.

The chemical shift of the "aldehyde proton" is entirely dependent on the solvent choice, which dictates the position of this equilibrium.

Comparative Analysis: Solvent-Dependent Chemical Shifts

The following table compares the performance of the product in different NMR solvents against its non-fluorinated parent (2-formylbenzoic acid) and a regioisomer (4-fluoro).

Table 1: Chemical Shift ( ) & Multiplicity Comparison[2][3][4]
Feature3-Fluoro-2-formylbenzoic Acid (Target)2-Formylbenzoic Acid (Parent)4-Fluoro-2-formylbenzoic Acid (Isomer)
Solvent: DMSO-d

Open Form Dominant Open Form Dominant Open Form Dominant
Aldehyde Proton (

)
10.15 – 10.30 ppm 10.13 ppm10.11 ppm
MultiplicitySinglet (s) or Broad Doublet (d)*Singlet (s)Singlet (s)
Coupling (

)

Hz (Often unresolved)
N/AN/A (F is remote)
Solvent: CDCl

Cyclic Form Dominant Cyclic Form Dominant Cyclic Form Dominant
"Aldehyde" Proton**6.60 – 6.90 ppm 6.50 – 6.80 ppm6.50 – 6.80 ppm
IdentityLactol Methine (-CH OH-)Lactol MethineLactol Methine
MultiplicityDoublet (d) (

Hz)
Doublet (d)Doublet (d)

Note: In the 3-Fluoro isomer, the fluorine atom is 4 bonds away from the aldehyde proton. While


 coupling is possible, it is often too small to resolve clearly in standard 300/400 MHz spectra, resulting in a broadened singlet.
**Note:  In CDCl

, the signal moves upfield by ~3.5 ppm because it is no longer an aldehyde proton; it has become an

hybridized methine proton in a hemiacetal ring.

Mechanistic Insight: The Fluorine Effect

The presence of the Fluorine atom at position 3 (ortho to the aldehyde group) introduces specific electronic effects that distinguish this product from alternatives.

A. Inductive Deshielding

The strong electronegativity of the Fluorine atom at the C3 position exerts an inductive effect (-I) on the adjacent C2-formyl group.

  • Result: The aldehyde proton in the open form is shifted downfield (higher ppm, ~10.25 ppm) compared to the non-fluorinated parent (~10.13 ppm).

B. Tautomeric Bias

Fluorine is electron-withdrawing. By withdrawing electron density from the aromatic ring, it makes the carbonyl carbon more electrophilic.

  • Result: This increases the susceptibility of the aldehyde to nucleophilic attack by the neighboring carboxylic acid oxygen. Consequently, 3-Fluoro-2-formylbenzoic acid has a higher tendency to exist in the cyclic lactol form in non-polar solvents compared to non-fluorinated analogs.

Visualization: Tautomeric Equilibrium Pathway

The following diagram illustrates the solvent-driven switch that determines the chemical shift.

Tautomerism Open OPEN FORM (Aldehyde) Solvent: DMSO-d6, D2O+Base Shift: ~10.2 ppm Cyclic CYCLIC FORM (3-Hydroxyphthalide) Solvent: CDCl3, Solid State Shift: ~6.8 ppm Open->Cyclic Cyclization (Non-polar solvents) Cyclic->Open Ring Opening (Polar/Basic solvents)

Figure 1: The reversible transformation between the open aldehyde and cyclic lactol forms dictates the observed NMR chemical shift.

Experimental Protocol: Characterization Workflow

To ensure accurate characterization and avoid "missing peak" errors, follow this standardized protocol.

Step 1: Solvent Selection
  • For Aldehyde Confirmation: Use DMSO-d

    
     .[1][2] The high polarity and hydrogen-bonding capability of DMSO stabilize the open carboxylic acid/aldehyde form.
    
  • For Structural Rigidity: Use Acetone-d

    
      if DMSO peaks interfere, though equilibrium broadening may occur.
    
  • Avoid: Pure CDCl

    
     if you specifically need to quantify the aldehyde integral, as the cyclic form will dominate.
    
Step 2: D O Exchange Test (Validation)

If a peak at ~6.8 ppm (cyclic form) is observed in CDCl


:
  • Add 1-2 drops of D

    
    O to the NMR tube.
    
  • Shake vigorously and re-acquire the spectrum.

  • Observation: The -OH proton of the lactol will exchange and disappear. The coupling on the methine proton (CH-OH) will collapse, turning the doublet into a singlet (or a doublet of doublets if F-coupling is resolved).

Step 3: 19F-Decoupled 1H NMR (Optional)

To distinguish between H-H coupling and H-F coupling:

  • Acquire a standard 1H spectrum.[3]

  • Acquire a {19F}-1H spectrum (fluorine decoupled).[4]

  • Analysis: If the splitting of the aldehyde/lactol peak collapses in the decoupled spectrum, the splitting is due to the 3-Fluoro substituent (

    
    ).
    

Troubleshooting Decision Tree

Use this logic flow to assign the proton correctly.

DecisionTree Start Start: Locate Proton Signal CheckRegion Check Region Start->CheckRegion RegionHigh Signal at 10.0 - 10.5 ppm? CheckRegion->RegionHigh RegionMid Signal at 6.5 - 7.0 ppm? CheckRegion->RegionMid RegionHigh->RegionMid No (Check other region) IsAldehyde Assignment: Aldehyde (-CHO) (Open Form) RegionHigh->IsAldehyde Yes IsLactol Assignment: Lactol (-CHOH) (Cyclic Form) RegionMid->IsLactol Yes

Figure 2: Logic flow for assigning the C2 proton based on chemical shift regions.

References

  • Provides the baseline shift for the parent compound (Terephthalaldehydic acid isomer) in DMSO-d6 (10.13 ppm).
  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

    • Authoritative source on solvent-induced chemical shift vari
  • Reich, H. J. (2024). Proton NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

    • General reference for aldehyde and lactol proton shift ranges.
  • Reference for fluorinated benzoic acid deriv

Sources

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